molecular formula C6H9IO2 B3027562 (Z)-isopropyl 3-iodoacrylate CAS No. 1333154-26-9

(Z)-isopropyl 3-iodoacrylate

Cat. No.: B3027562
CAS No.: 1333154-26-9
M. Wt: 240.04
InChI Key: NHOLWHQNCDTEHC-ARJAWSKDSA-N
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Description

(Z)-Isopropyl 3-iodoacrylate is an organic compound characterized by the presence of an iodine atom attached to the third carbon of an acrylate moiety. This compound is known for its stereospecific configuration, where the isopropyl group and the iodine atom are on the same side of the double bond, denoted by the (Z) configuration. It is a valuable intermediate in organic synthesis, particularly in the preparation of various functionalized molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-isopropyl 3-iodoacrylate typically involves the iodination of isopropyl acrylate. One common method includes the reaction of isopropyl acrylate with iodine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the stereospecific formation of the (Z) isomer.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can also be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (Z)-Isopropyl 3-iodoacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions.

    Reduction Reactions: The double bond can be reduced to form the corresponding saturated ester.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

    Substitution Reactions: Formation of substituted acrylates.

    Coupling Reactions: Formation of various functionalized alkenes and alkynes.

    Reduction Reactions: Formation of isopropyl 3-iodopropionate.

Scientific Research Applications

(Z)-Isopropyl 3-iodoacrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-isopropyl 3-iodoacrylate in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically explored in drug development studies.

Comparison with Similar Compounds

    (E)-Isopropyl 3-iodoacrylate: The (E) isomer where the isopropyl group and iodine atom are on opposite sides of the double bond.

    Ethyl 3-iodoacrylate: Similar structure but with an ethyl group instead of an isopropyl group.

    Methyl 3-iodoacrylate: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: (Z)-Isopropyl 3-iodoacrylate is unique due to its (Z) configuration, which can influence the reactivity and selectivity of the compound in various chemical reactions. This stereospecificity can be crucial in the synthesis of certain pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

propan-2-yl (Z)-3-iodoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOLWHQNCDTEHC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216334
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333154-26-9
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333154-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 3 IODOACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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